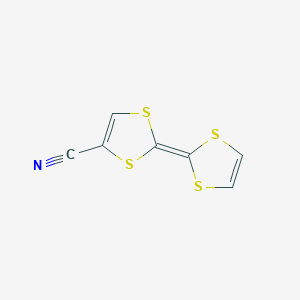![molecular formula C24H35N3O5Si B12564630 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 185458-66-6](/img/structure/B12564630.png)
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is a complex organic compound that features both azobenzene and silane functionalities. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The azobenzene moiety is known for its photoresponsive properties, while the silane group allows for potential surface modifications and interactions with silica-based materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Azobenzene Intermediate: The synthesis begins with the preparation of 4-[(E)-phenyldiazenyl]phenol through a diazotization reaction followed by a coupling reaction with aniline.
Attachment of the Propyl Chain: The azobenzene intermediate is then reacted with 3-chloropropyltriethoxysilane under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The azobenzene moiety can be oxidized to form azoxybenzene derivatives.
Reduction: Reduction of the azobenzene group can yield hydrazobenzene derivatives.
Substitution: The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazobenzene derivatives.
Substitution: Siloxane polymers and networks.
科学研究应用
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a photoresponsive material in the development of light-controlled switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for fluorescence quenching.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
作用机制
The mechanism of action of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is primarily based on its photoresponsive properties. The azobenzene moiety undergoes reversible photoisomerization between the trans and cis forms upon exposure to light of specific wavelengths. This photoisomerization can induce changes in the physical and chemical properties of the compound, making it useful in various applications. The silane group allows for covalent bonding with silica-based materials, enhancing its utility in surface modifications and material science.
相似化合物的比较
Similar Compounds
4-[(E)-Phenyldiazenyl]phenol: A simpler azobenzene derivative without the silane functionality.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: A compound with similar silane functionality but different photoresponsive properties.
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole: A silane compound with different functional groups and applications.
Uniqueness
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is unique due to its combination of azobenzene and silane functionalities. This dual functionality allows for both photoresponsive behavior and surface modification capabilities, making it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
185458-66-6 |
|---|---|
分子式 |
C24H35N3O5Si |
分子量 |
473.6 g/mol |
IUPAC 名称 |
3-(4-phenyldiazenylphenoxy)-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C24H35N3O5Si/c1-4-30-33(31-5-2,32-6-3)20-10-18-25-24(28)17-19-29-23-15-13-22(14-16-23)27-26-21-11-8-7-9-12-21/h7-9,11-16H,4-6,10,17-20H2,1-3H3,(H,25,28) |
InChI 键 |
FJEQIQVGSWMSET-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


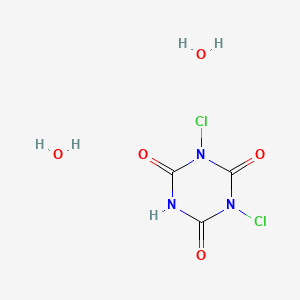
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
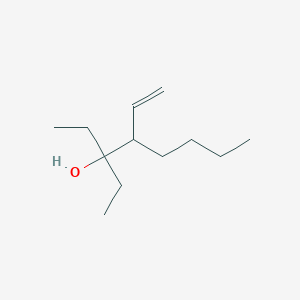
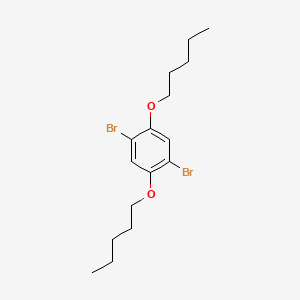
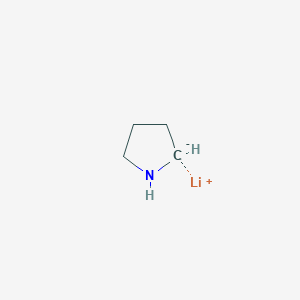
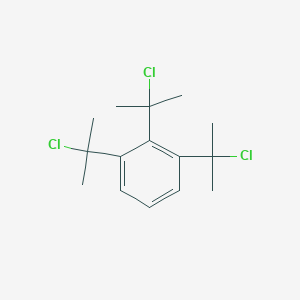
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
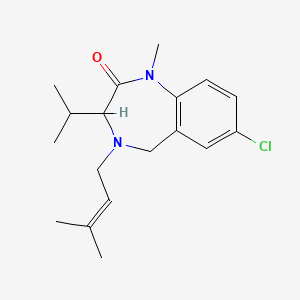
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
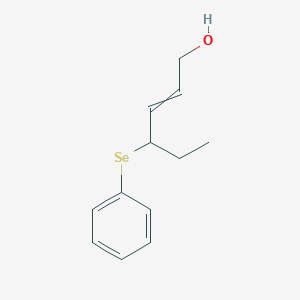
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
